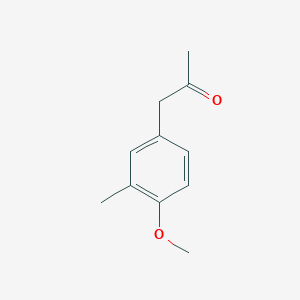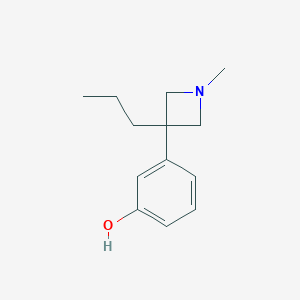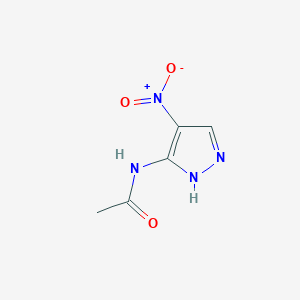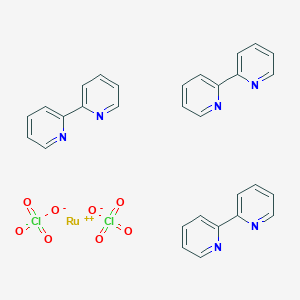
Tris-(2,2'-bipyridine) ruthenium (II) perchlorate
Vue d'ensemble
Description
Tris-(2,2’-bipyridine) ruthenium (II) perchlorate is a coordination compound . It is a red crystalline salt obtained as the hexahydrate . All of the properties of interest are in the cation [Ru(bpy)3]2+, which has received much attention because of its distinctive optical properties .
Synthesis Analysis
The synthesis of tris-(2,2’-bipyridine) ruthenium (II) perchlorate involves treating an aqueous solution of ruthenium trichloride with 2,2’-bipyridine . In this conversion, Ru(III) is reduced to Ru(II), and hypophosphorous acid is typically added as a reducing agent .Molecular Structure Analysis
The [Ru(bpy)3]2+ in the product is actually a mixture of two optical isomers with D3 symmetry . The Ru-N distances are 2.053 (2), shorter than the Ru-N distances for [Ru(bpy)3]3+ . In its lowest lying triplet excited state, the molecule is thought to attain lower C2 symmetry, as the excited electron is localized primarily on a single bipyridyl ligand .Chemical Reactions Analysis
The electrogenerated chemiluminescence (ECL) of Ru(bpy)32+ (bpy = 2,2′-bipyridine) can be enhanced by adding concentrated perchlorate salts . Observations are made for a variety of aliphatic amines as coreactants in a wide pH range from pH 5 to 12 with ECL enhanced by 1.5–6.6 times for different ECL routes .Physical And Chemical Properties Analysis
Tris-(2,2’-bipyridine) ruthenium (II) perchlorate is a red solid . It has a melting point of >300 °C . It is slightly soluble in water and soluble in acetone .Applications De Recherche Scientifique
Proton Magnetic Resonance Studies : This compound has been studied using proton magnetic resonance (p.m.r.) spectroscopy. The p.m.r. spectra of tris(2,2′-bipyridine)ruthenium(II) dichloride, among other complexes, have been analyzed to predict the symmetry of the complex and the geometry of the ligand within the complex. This analysis helps in understanding the structural aspects and luminescent behavior of these complexes (Elytle, Petrosky, & Carlson, 1971).
Photochemical Properties in Solar Energy Systems : The ruthenium(II) tris(2,2′-bipyridine) complexes are noted for their interesting photochemical properties. These complexes, particularly those with substituents in the 4-and 4′-positions of the 2,2′-bipyridine ligand, have been used in systems aimed at the conversion and storage of solar energy (Bos, Kraaijkamp, & Noltes, 1979).
Analytical Chemiluminescence : The synthesis of anhydrous tris(2,2′-bipyridyl)ruthenium(III) perchlorate (Ru(bipy)33) salt and its use in acetonitrile as a solvent to minimize the presence of water has been reported. This compound's stability in acetonitrile was monitored, which is relevant for its application in chemiluminescence for analytical purposes (Barnett et al., 2000).
Electrogenerated Chemiluminescence Applications : Tris(2,2'-bipyridyl)ruthenium (II) electrochemiluminescence is a highly successful system with a broad range of applications. This includes various coreactants like oxalate, persulfate, and NADH, among others. The mechanisms of electrochemiluminescence involving these coreactants have been comprehensively reviewed (Yuan, Han, Hu, Parveen, & Xu, 2012).
Photoreduction of Water by Visible Light : The compound has been used in catalytic systems for the photoreduction of water by visible light, involving a tris(2,2'-bipyridine)ruthenium(II)-cobalt(II) macrocycle system. This application is significant in the context of hydrogen generation and renewable energy sources (Brown, Brunschwig, Creutz, Endicott, & Sutin, 1979).
Safety And Hazards
Orientations Futures
Tris-(2,2’-bipyridine) ruthenium (II) perchlorate has played a key role in translating ECL from a “laboratory curiosity” to a commercial analytical instrument for diagnosis . It has potential analytical applications such as in immunoassay sensors, DNA sensors, aptasensors, bio-imaging, latent fingerprint detection, point-of-care testing, and detection of non-biomolecules .
Propriétés
IUPAC Name |
2-pyridin-2-ylpyridine;ruthenium(2+);diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.2ClHO4.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*2-1(3,4)5;/h3*1-8H;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKPAPTYLLPPEO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl2N6O8Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545772 | |
| Record name | Ruthenium(2+) perchlorate--2,2'-bipyridine (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
768.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris-(2,2'-bipyridine) ruthenium (II) perchlorate | |
CAS RN |
15635-95-7 | |
| Record name | Ruthenium(2+) perchlorate--2,2'-bipyridine (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)

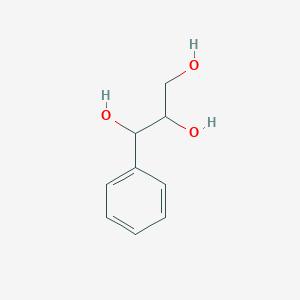
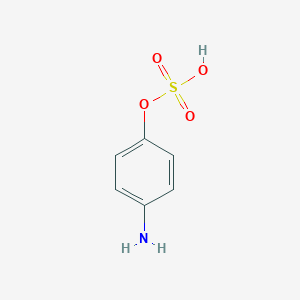
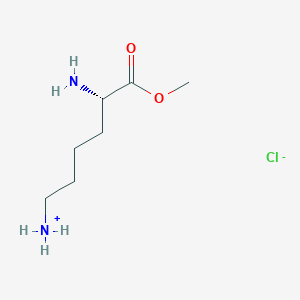
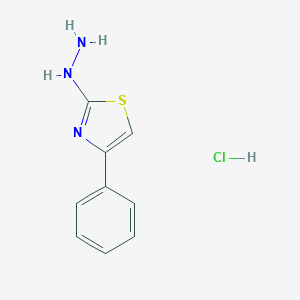
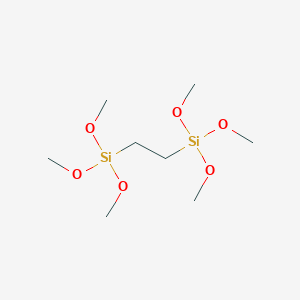

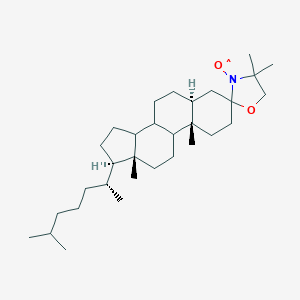
![Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester](/img/structure/B97844.png)

